3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a piperazine moiety substituted with a 5-methyl-1,2-oxazol-4-ylmethyl group at position 3 and a 3-methyl-1H-pyrazole group at position 6. Pyridazine derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, anti-viral, and anti-platelet aggregation properties . The structural complexity of this compound, particularly its dual substitution pattern, positions it as a promising candidate for medicinal chemistry research.
Properties
IUPAC Name |
5-methyl-4-[[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-13-5-6-24(21-13)17-4-3-16(19-20-17)23-9-7-22(8-10-23)12-15-11-18-25-14(15)2/h3-6,11H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHFYWNEVXUBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=C(ON=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Key Observations:
The 3-methylpyrazole at position 6 is conserved across multiple analogs (e.g., ), suggesting its role in binding interactions, possibly through hydrogen bonding or π-π stacking.
Physicochemical Properties: Lipophilicity: The oxazole substituent likely imparts moderate lipophilicity, balancing membrane permeability and aqueous solubility. Steric Effects: The bulkier 3-(4-chlorophenoxy)propyl group in may restrict conformational flexibility, influencing target selectivity .
The oxazole moiety in the target compound may confer anti-viral activity, as seen in related pyridazine derivatives .
Research Findings and Implications
- Synthetic Accessibility : The piperazine-pyridazine scaffold is synthetically versatile, allowing modular substitution to optimize activity. For instance, sulfonylation () or alkylation () of the piperazine nitrogen can be achieved via nucleophilic substitution or reductive amination.
- Structure-Activity Relationship (SAR) : The anti-platelet activity of ’s compound highlights the importance of halogenated aromatic groups, whereas the target compound’s oxazole may enhance metabolic stability for prolonged efficacy.
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